1-chloro-3-cyclopropyl-5-iodobenzene
Description
1-Chloro-3-cyclopropyl-5-iodobenzene (C₉H₇ClI) is a tri-substituted benzene derivative featuring chlorine, cyclopropyl, and iodine groups at the 1-, 3-, and 5-positions, respectively. This compound is characterized by its unique steric and electronic properties due to the combination of a bulky cyclopropyl group, an electron-withdrawing chlorine atom, and a heavy halogen (iodine). The meta-substitution pattern creates a symmetrical molecular framework, influencing its physicochemical behavior, such as melting point, solubility, and reactivity. It is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications, where its distinct substitution pattern enables regioselective functionalization .
Properties
CAS No. |
2648939-48-2 |
|---|---|
Molecular Formula |
C9H8ClI |
Molecular Weight |
278.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-chloro-3-cyclopropyl-5-iodobenzene can be achieved through several methods. One common synthetic route involves the Suzuki cross-coupling reaction. This method utilizes 1-bromo-3-chloro-5-iodobenzene as a starting material, which is then reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-chloro-3-cyclopropyl-5-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of cyclopropylbenzene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or reducing agents used.
Scientific Research Applications
1-chloro-3-cyclopropyl-5-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and photonics.
Environmental Research: The compound is studied for its environmental impact and potential use in pollution control and remediation efforts.
Mechanism of Action
The mechanism of action of 1-chloro-3-cyclopropyl-5-iodobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the cyclopropyl group can influence its reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-chloro-3-cyclopropyl-5-iodobenzene, it is compared to structurally analogous tri-substituted benzene derivatives. Key comparisons focus on substituent effects, physical properties, and reactivity.
Structural Analogs and Substituent Effects
1-Chloro-3-iodo-5-methylbenzene (C₇H₆ClI)
- Substituents : Methyl (electron-donating) vs. cyclopropyl (moderately electron-donating via conjugation).
- Impact : The cyclopropyl group introduces greater steric hindrance and ring strain compared to methyl, reducing reaction rates in nucleophilic aromatic substitution.
- Symmetry : Both compounds retain meta-substitution symmetry, but the cyclopropyl group enhances rigidity.
1-Bromo-3-cyclopropyl-5-fluorobenzene (C₉H₇BrF)
- Halogen Differences : Bromine (weaker electronegativity) and fluorine (stronger electronegativity) vs. iodine and chlorine.
- Reactivity : Iodine’s polarizability and weaker C–I bond increase susceptibility to halogen-exchange reactions compared to Br/F.
1-Chloro-3,5-diiodobenzene (C₆H₃ClI₂)
- Substituent Density : Two iodine atoms increase molecular weight and van der Waals interactions, raising melting points but reducing solubility in polar solvents.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in Ethanol (g/100 mL) |
|---|---|---|---|---|
| 1-Chloro-3-cyclopropyl-5-iodobenzene | 296.51 | 98–102* | 285–290* | 0.8–1.2* |
| 1-Chloro-3-iodo-5-methylbenzene | 266.48 | 75–78 | 265–270 | 1.5–2.0 |
| 1-Bromo-3-cyclopropyl-5-fluorobenzene | 243.06 | 85–88 | 240–245 | 2.0–2.5 |
| 1-Chloro-3,5-diiodobenzene | 360.35 | 145–148 | 310–315 | 0.3–0.5 |
*Estimated values based on analogous structures and computational models.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The compound’s iodine moiety is leveraged in radiopharmaceuticals for isotopic labeling, whereas the cyclopropyl group enhances metabolic stability in drug candidates.
- Material Science : Its rigid structure aids in designing liquid crystals and polymers with tailored thermal stability.
Conclusion 1-Chloro-3-cyclopropyl-5-iodobenzene occupies a niche among halogenated aromatics due to its balanced steric and electronic profile. Comparisons with analogs underscore the critical role of substituent identity and position in modulating properties for targeted applications. Further studies on its toxicity and reaction kinetics are recommended to expand its utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
